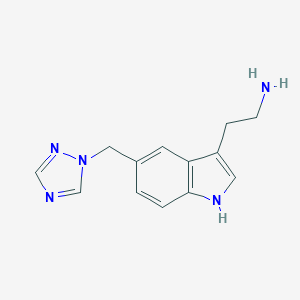
N10-Didesmethyl Rizatriptan
Descripción general
Descripción
N10-Didesmethyl Rizatriptan is a derivative of Rizatriptan, a well-known medication used for the treatment of migraine headaches. This compound is characterized by the removal of two methyl groups from the nitrogen atom in the Rizatriptan molecule. It retains the core structure of Rizatriptan, which includes an indole ring and a triazole moiety, making it an interesting subject for further chemical and pharmacological studies.
Aplicaciones Científicas De Investigación
N10-Didesmethyl Rizatriptan has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of indole and triazole rings.
Biology: The compound is used in studies investigating the binding affinity and selectivity of serotonin receptors.
Medicine: Research focuses on its potential as a therapeutic agent for migraine and other neurological disorders.
Industry: It is explored for its use in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
Target of Action
N10-Didesmethyl Rizatriptan, like its parent compound Rizatriptan, is a selective agonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception .
Mode of Action
This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them with high affinity . This binding action mimics the effect of serotonin, leading to activation of these receptors . The activation of 5-HT1B receptors causes vasoconstriction of intracranial extracerebral blood vessels , while the activation of 5-HT1D receptors inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by this compound leads to a cascade of biochemical reactions. The vasoconstriction of blood vessels reduces the blood flow to the affected area, thereby reducing the pressure and pain associated with migraines . The inhibition of nociceptive neurotransmission in trigeminal pain pathways reduces the perception of pain .
Pharmacokinetics
Studies on rizatriptan have reported plasma clearance rates of 1042 ml/min in males and 821 ml/min in females .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of migraine symptoms. By causing vasoconstriction and inhibiting nociceptive neurotransmission, this compound can effectively reduce the severity and duration of migraine attacks .
Safety and Hazards
N10-Didesmethyl Rizatriptan is classified as a hazardous compound . Rizatriptan, the parent compound, can cause serious side effects, including severe stomach pain, bloody diarrhea, cold feeling or numbness in feet and hands, severe headache, blurred vision, pounding in neck or ears, and heart attack symptoms . It is advised not to use Rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .
Direcciones Futuras
While specific future directions for N10-Didesmethyl Rizatriptan are not mentioned in the search results, Rizatriptan continues to be a subject of research for its efficacy in treating migraines . As an impurity of Rizatriptan, this compound may also be relevant in future studies related to the synthesis, efficacy, and safety of Rizatriptan.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N10-Didesmethyl Rizatriptan typically involves the demethylation of Rizatriptan. One common method is the use of strong acids or bases to remove the methyl groups. For instance, a demethylation reaction can be carried out using hydrobromic acid in acetic acid at elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-demethylation or degradation of the indole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the efficiency and yield of the demethylation process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N10-Didesmethyl Rizatriptan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The indole ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated indole rings.
Substitution: Halogenated or nitro-substituted derivatives.
Comparación Con Compuestos Similares
Rizatriptan: The parent compound, used for migraine treatment.
Sumatriptan: Another triptan class drug with a similar mechanism of action.
Zolmitriptan: A triptan with a slightly different chemical structure but similar therapeutic effects.
Uniqueness: N10-Didesmethyl Rizatriptan is unique due to its specific demethylation, which may result in different pharmacokinetic properties and receptor binding affinities compared to its parent compound and other triptans. This uniqueness makes it a valuable compound for further pharmacological and clinical studies.
Propiedades
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCDMQZVXCGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211251 | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-23-4 | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


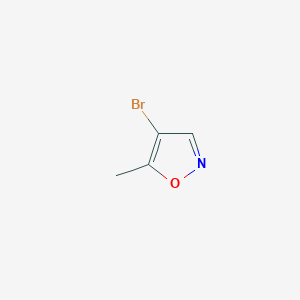
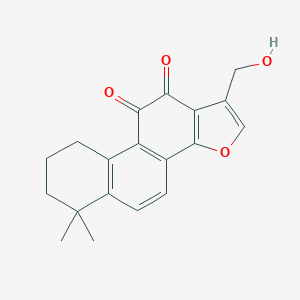
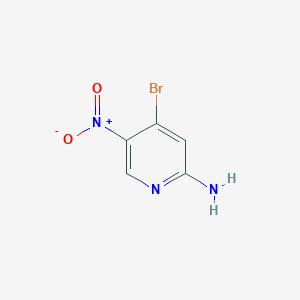



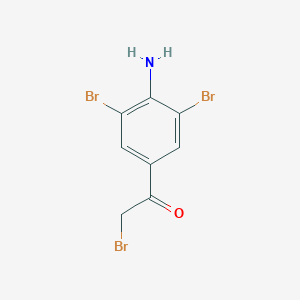
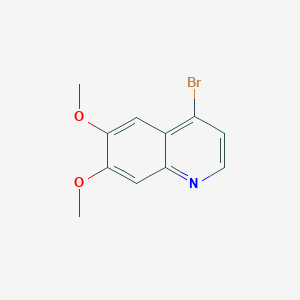
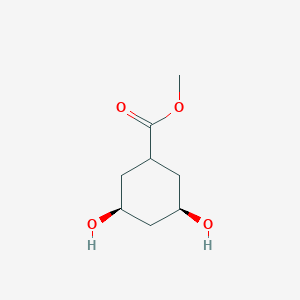

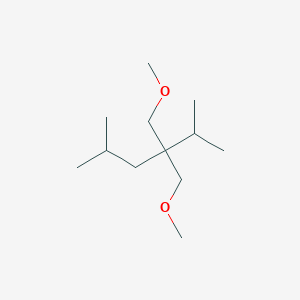
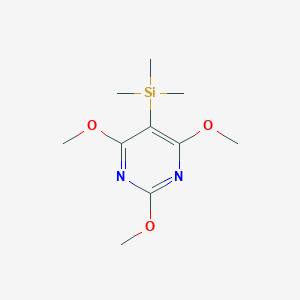

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
